molecular formula C13H16N2O2S B5771128 N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzenesulfonamide

N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzenesulfonamide

Cat. No.: B5771128
M. Wt: 264.35 g/mol
InChI Key: WXBXRUPJOWGUKN-UHFFFAOYSA-N
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Description

N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzenesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrole ring substituted with two methyl groups and a benzenesulfonamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzenesulfonamide typically involves the reaction of 2,5-dimethylpyrrole with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, employing continuous flow reactors for better control, and using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at the positions ortho and para to the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of pyrrole-2,5-dicarboxylic acid derivatives.

    Reduction: Formation of N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzenamine.

    Substitution: Formation of brominated or nitrated derivatives of the original compound.

Scientific Research Applications

N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes like dihydrofolate reductase and enoyl ACP reductase, which are crucial for bacterial growth and survival . The compound’s structure allows it to bind effectively to the active sites of these enzymes, thereby blocking their activity and leading to antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzenesulfonamide stands out due to its specific combination of a pyrrole ring and a benzenesulfonamide group, which imparts unique chemical reactivity and biological activity

Properties

IUPAC Name

N-(2,5-dimethylpyrrol-1-yl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-10-4-8-13(9-5-10)18(16,17)14-15-11(2)6-7-12(15)3/h4-9,14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBXRUPJOWGUKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN2C(=CC=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzenesulfonamide
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N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzenesulfonamide
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N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzenesulfonamide
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N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzenesulfonamide
Reactant of Route 5
N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzenesulfonamide
Reactant of Route 6
N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzenesulfonamide

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